molecular formula C18H19NO3 B1183243 Ethyl 3-(2-phenylpropanoylamino)benzoate

Ethyl 3-(2-phenylpropanoylamino)benzoate

Cat. No.: B1183243
M. Wt: 297.354
InChI Key: MPLMXJDFMSJVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-phenylpropanoylamino)benzoate is an ethyl ester derivative of benzoic acid with a 2-phenylpropanoylamino substituent at the 3-position of the benzene ring. The compound features an amide linkage between the benzoate core and the 2-phenylpropanoyl group, distinguishing it from simpler esters or keto derivatives.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.354

IUPAC Name

ethyl 3-(2-phenylpropanoylamino)benzoate

InChI

InChI=1S/C18H19NO3/c1-3-22-18(21)15-10-7-11-16(12-15)19-17(20)13(2)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,19,20)

InChI Key

MPLMXJDFMSJVFR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between Ethyl 3-(2-phenylpropanoylamino)benzoate and related compounds:

Compound Name Substituent Position/Group Functional Groups Molecular Features Potential Applications References
This compound 3-position: 2-phenylpropanoylamino Amide, ester High lipophilicity, H-bond donor Drug intermediates, agrochemicals -
Ethyl 3-aminobenzoate 3-position: amino Amine, ester Reactive amine for derivatization Azo dye synthesis
Ethyl benzoylacetate 3-position: β-keto group β-keto ester Keto-enol tautomerism Chelating agents, fragrances
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) 4-position: pyridazine-phenethylamino Heteroaromatic, amine, ester Rigid aromatic scaffold Kinase inhibitors, ligands
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 3-position: 2-fluorophenyl-β-keto β-keto ester, fluorine Electronegative substituent Metabolic stability studies

Key Observations :

  • Amide vs. β-Keto Esters: The amide group in this compound confers greater hydrolytic stability compared to β-keto esters like ethyl benzoylacetate, which undergo keto-enol tautomerism and are prone to decomposition .
  • Substituent Position : The 3-position substitution in the target compound contrasts with 4-position analogs (e.g., I-6230), which may exhibit distinct steric and electronic interactions in biological systems .
  • Fluorine Effects: Fluorinated analogs (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) demonstrate enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound .

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